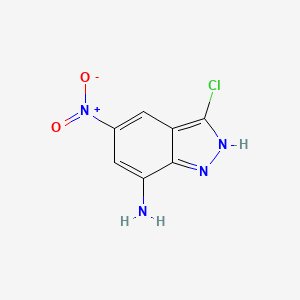

3-CHLORO-5-NITRO-1H-INDAZOL-7-AMINE

Description

Overview of the Indazole System in Heterocyclic Chemistry

Indazole, also known as benzopyrazole, is a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. nih.govnih.gov This fusion results in a ten-π electron system, which imparts it with distinct chemical properties. researchgate.net The indazole core is a versatile building block in organic synthesis and medicinal chemistry. nih.gov The presence of two nitrogen atoms in the five-membered ring allows for various chemical modifications and interactions. nih.gov The chemistry of indazoles is less explored than that of other heteroaromatic compounds like indole (B1671886) or benzimidazole, presenting a fertile ground for new discoveries. researchgate.net

Significance of Substituted Indazoles in Contemporary Chemical Research

Substituted indazoles are of significant interest due to their wide array of biological activities. nih.govnih.gov These compounds have demonstrated potential as anti-inflammatory, anti-tumor, and anti-HIV agents. nih.govresearchgate.net The functionalization of the indazole ring system at its various positions can lead to a diverse range of derivatives with promising therapeutic properties. researchgate.net For instance, derivatives of 3-aminoindazole are key components in the development of kinase inhibitors for cancer therapy. nih.gov The ability to introduce a variety of substituents onto the indazole core allows for the fine-tuning of its pharmacological profile, making it a privileged scaffold in drug discovery. nih.govsemanticscholar.org

Structural and Electronic Characteristics of 3-Chloro-5-nitro-1H-indazol-7-amine within the Indazole Class

| Property | Value | Source |

| CAS Number | 647853-24-5 | bldpharm.com |

| Molecular Formula | C7H5ClN4O2 | bldpharm.com |

| Molecular Weight | 212.59 g/mol | bldpharm.com |

| SMILES | NC1=CC(N+=O)=CC2=C1NN=C2Cl | bldpharm.com |

The electronic properties of this compound are dictated by the interplay of its functional groups. The nitro group (-NO2) at the C5 position is a strong electron-withdrawing group, which significantly decreases the electron density of the benzene ring. Conversely, the amino group (-NH2) at the C7 position is a strong electron-donating group. The chlorine atom at the C3 position also acts as an electron-withdrawing group through its inductive effect. This complex substitution pattern creates a unique electronic distribution across the molecule, influencing its reactivity and potential intermolecular interactions. Theoretical studies on similar nitro-substituted indazoles indicate that the nitro group increases the molecule's sensitivity to certain reactions. nih.gov

Considerations of Tautomerism in the 1H-Indazole Framework

A key feature of the indazole system is annular tautomerism, which refers to the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.govresearchgate.net This results in the existence of two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.gov In most cases, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer and is therefore the predominant form. nih.govresearchgate.net This stability is attributed to the benzenoid character of the 1H-form, in contrast to the quinonoid character of the 2H-form. researchgate.net

The position and nature of substituents on the indazole ring can influence the tautomeric equilibrium. researchgate.net While electron-withdrawing groups like the nitro group can affect the energy difference between the tautomers, the 1H-form generally remains more stable. nih.gov For this compound, it is expected to exist predominantly as the 1H-tautomer. The presence of the amino group at the 7-position and the chloro group at the 3-position may further influence the tautomeric preference through electronic and steric effects, although a detailed theoretical or experimental study would be needed to quantify this.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-nitro-2H-indazol-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4O2/c8-7-4-1-3(12(13)14)2-5(9)6(4)10-11-7/h1-2H,9H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMYWZRSSDOQXDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NNC(=C21)Cl)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80463730 | |

| Record name | 1H-Indazol-7-amine, 3-chloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

647853-24-5 | |

| Record name | 3-Chloro-5-nitro-1H-indazol-7-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=647853-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazol-7-amine, 3-chloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Characterization of 3 Chloro 5 Nitro 1h Indazol 7 Amine and Analogous Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules, including complex heterocyclic systems like indazoles. nih.govbohrium.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular framework. bohrium.comresearchgate.net For indazole derivatives, NMR is particularly crucial for distinguishing between N-1 and N-2 isomers, which often exhibit subtle but diagnostically significant differences in their spectra. nih.gov

Proton (¹H) NMR Analysis of Indazole Derivatives

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the context of indazole derivatives, the chemical shifts (δ) and coupling patterns of the aromatic protons provide a wealth of structural information. nih.govamazonaws.com

For instance, in 1H-indazole derivatives, the protons on the benzene (B151609) ring typically appear as multiplets in the downfield region of the spectrum. nih.gov The presence of electron-withdrawing groups, such as a nitro group, or electron-donating groups, like an amino group, on the indazole ring significantly influences the chemical shifts of the neighboring protons. These substituent effects are invaluable for confirming the positions of various functional groups on the indazole core.

Illustrative ¹H NMR Data for Substituted Indazoles:

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 3-(2-Chlorophenyl)-1H-indazole amazonaws.com | CDCl₃ | H-1 | 10.71 | s | - |

| H-7 | 7.72 | d | 8.2 | ||

| Aromatic | 7.63-7.17 | m | - | ||

| 3-(3-Nitrophenyl)-1H-indazole amazonaws.com | acetone-d₆ | H-1 | 12.78 | s | - |

| Aromatic | 8.88-7.32 | m | - | ||

| 6-Nitro-3-phenyl-1H-indazole rsc.org | CDCl₃ | H-1 | 11.63 | br s | - |

| Aromatic | 8.26-7.51 | m | - |

This table presents representative data for analogous compounds to illustrate typical chemical shifts and coupling patterns.

Carbon-13 (¹³C) NMR for Carbon Framework Assignment

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. nih.gov Each unique carbon atom in the molecule produces a distinct signal, and the chemical shift of that signal reveals information about its hybridization and electronic environment.

In substituted indazoles, the chemical shifts of the carbon atoms in the heterocyclic and benzene rings are particularly informative. amazonaws.comrsc.org The positions of substituents can be definitively assigned by observing their effects on the chemical shifts of the adjacent carbon atoms. For example, a carbon atom bonded to a chlorine atom will exhibit a characteristic chemical shift, as will carbons in close proximity to a nitro or amino group.

Representative ¹³C NMR Data for Substituted Indazoles:

| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |

| 3-(2-Chlorophenyl)-1H-indazole amazonaws.com | CDCl₃ | C-3 | 143.8 |

| Aromatic/Indazole | 140.8-110.2 | ||

| 3-(3-Nitrophenyl)-1H-indazole amazonaws.com | acetone-d₆ | C-ipso (NO₂) | 149.7 |

| Aromatic/Indazole | 143.1-111.6 | ||

| 6-Nitro-3-phenyl-1H-indazole rsc.org | CDCl₃ | C-ipso (NO₂) | 146.99 |

| Aromatic/Indazole | 146.56-106.96 |

This table showcases typical ¹³C chemical shift ranges for analogous indazole structures.

Nitrogen-15 (¹⁵N) NMR for Tautomeric Form Determination

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful, though less commonly used, technique for studying nitrogen-containing heterocyclic compounds like indazoles. researchgate.net It is particularly valuable for investigating tautomerism, a phenomenon where a compound exists as a mixture of two or more interconvertible structural isomers. bohrium.comresearchgate.net In indazoles, the position of the N-H proton can vary, leading to 1H- and 2H-tautomers. nih.gov

The chemical shift of the nitrogen atoms is highly sensitive to their local electronic environment and bonding, making ¹⁵N NMR an excellent tool for distinguishing between different tautomeric forms. researchgate.netnih.govrsc.org Theoretical calculations are often used in conjunction with experimental ¹⁵N NMR data to provide a more robust assignment of the predominant tautomer in solution or the solid state. nih.govnih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide an even deeper level of structural insight by revealing correlations between different nuclei.

COSY experiments identify protons that are coupled to each other, helping to trace out the spin systems within the molecule and confirm the connectivity of the proton network.

HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of proton signals to their corresponding carbon atoms. researchgate.net

HMBC reveals long-range correlations between protons and carbons (typically over two or three bonds). This is particularly useful for establishing the connectivity between different parts of the molecule and for confirming the positions of substituents that lack their own protons, such as the chloro and nitro groups in 3-chloro-5-nitro-1H-indazol-7-amine. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. bohrium.comresearchgate.net When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting absorption spectrum provides a "fingerprint" of the functional groups within the molecule.

For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the following functional groups:

N-H stretching: The amino group (NH₂) and the indazole N-H will exhibit stretching vibrations, typically in the region of 3500-3300 cm⁻¹.

N-O stretching: The nitro group (NO₂) has two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. For aromatic nitro compounds, these bands are typically observed in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. orgchemboulder.com

C=C and C=N stretching: The aromatic ring and the indazole ring system will show a series of complex stretching vibrations in the 1650-1400 cm⁻¹ region.

C-Cl stretching: The carbon-chlorine bond will have a stretching vibration in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

Characteristic IR Absorption Frequencies for Related Compounds:

| Compound | Functional Group | Absorption Range (cm⁻¹) | Reference |

| Nitroaromatics | N-O asymmetric stretch | 1550-1475 | orgchemboulder.com |

| N-O symmetric stretch | 1360-1290 | orgchemboulder.com | |

| Amines | N-H bend | 1650-1580 | libretexts.org |

This table provides general ranges for the functional groups present in the target molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure by analyzing its fragmentation pattern. bohrium.comresearchgate.net In a mass spectrometer, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

For this compound (molecular weight: 212.59 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M+H]⁺) at m/z 213. bldpharm.combldpharm.com The presence of a chlorine atom would also be indicated by a characteristic isotopic pattern for the molecular ion, with a smaller peak at [M+2+H]⁺ (m/z 215) approximately one-third the intensity of the main peak, due to the natural abundance of the ³⁷Cl isotope.

The fragmentation pattern provides additional structural information. Common fragmentation pathways for nitroaromatic compounds include the loss of NO (30 Da) and NO₂ (46 Da). researchgate.netyoutube.com The fragmentation of the indazole ring itself can also lead to characteristic fragment ions. researchgate.net Analysis of these fragmentation patterns can help to confirm the identity and structure of the compound.

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For indazole derivatives, this method provides invaluable insights into bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which dictate the supramolecular architecture. nih.govnih.gov

While a specific crystallographic study for this compound is not publicly available, extensive research on analogous compounds provides a strong basis for understanding its likely solid-state structure. Studies on substituted indazoles reveal that the indazole ring system is generally planar. nih.gov

For instance, the crystal structure of 1-allyl-3-chloro-5-nitro-1H-indazole , an analogous compound, has been determined. researchgate.net In this molecule, the indazole ring system is nearly planar, and it forms zigzag chains in the crystal lattice through C-H···O hydrogen bonds. researchgate.net Another related compound, 3-chloro-1-methyl-5-nitro-1H-indazole , also features an essentially planar indazole system. nih.gov Its crystal packing is characterized by dimers formed through close contacts between a nitro-oxygen atom and a chlorine atom, a distance shorter than the sum of their van der Waals radii. nih.gov

The molecular structure of indazol-2-yl-acetic acid was determined by X-ray diffraction, revealing a supramolecular architecture involving O2-H...N1 intermolecular hydrogen bonds. nih.govnih.gov A survey of the Cambridge Crystallographic Database indicates that 1H-indazoles can form various assemblies, including dimers, trimers, and catemers (chains), often involving hydrogen bonding. researchgate.netrsc.org

Based on these analogous structures, it can be inferred that this compound would also possess a planar indazole core. The amino and nitro groups, being strong hydrogen bond donors and acceptors, would likely lead to a robust network of intermolecular hydrogen bonds, influencing its crystal packing and physical properties.

Below is a table summarizing crystallographic data for analogous indazole compounds, illustrating common structural features.

| Compound Name | Crystal System | Space Group | Key Features | Reference |

| 3-chloro-1-methyl-5-nitro-1H-indazole | Monoclinic | P2₁/n | Planar indazole ring, dimer formation via Cl···O contacts. | nih.gov |

| 1-allyl-3-chloro-5-nitro-1H-indazole | Monoclinic | P2₁/c | Nearly planar indazole ring, zigzag chains via C-H···O bonds. | researchgate.net |

| Indazol-2-yl-acetic acid | Not specified | Not specified | Supramolecular architecture with O-H···N hydrogen bonds. | nih.govnih.gov |

| 4-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine | Monoclinic | P2₁/n | N-H…N and C-H…N hydrogen bonds forming the primary structural motif. | mdpi.com |

Rotational Spectroscopy for Gas-Phase Conformational Studies

Rotational spectroscopy, often using microwave radiation, is a high-resolution technique used to determine the precise geometry of molecules in the gas phase, free from intermolecular interactions present in the solid state. It provides highly accurate rotational constants from which bond lengths and angles can be derived.

Specific rotational spectroscopy data for this compound is not documented in available literature. However, the principles of the technique can be discussed in the context of analogous nitroaromatic compounds. wikipedia.org The study of nitroaromatic compounds in the gas phase is critical as it reveals the intrinsic conformational preferences of the molecule. For example, the conformation of nitrobenzene (B124822) has been reinvestigated using a combined analysis of gas-phase electron diffraction and rotational constants. wikipedia.org

Gas-phase studies on nitroaromatic explosives using techniques like hollow cathode discharge ionization-mass spectrometry have been conducted to understand their ion-molecule reactions. nih.gov These studies show the formation of various ions depending on the pressure and plasma conditions, which provides insight into the molecule's electronic structure and reactivity in the gas phase. nih.gov While not providing a direct conformational analysis, this highlights the methods used to probe such molecules in a solvent-free environment.

Elemental Combustion Analysis

Elemental combustion analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the amount of carbon, hydrogen, nitrogen, and other elements produced upon its complete combustion. This method is a standard procedure for the characterization of newly synthesized compounds to confirm their elemental composition and purity.

While the specific elemental analysis report for this compound is typically found in the experimental sections of synthesis papers, we can calculate the theoretical elemental composition based on its molecular formula, C₇H₄ClN₅O₂. The calculated values serve as a benchmark against which experimental results are compared.

A study on the synthesis of various substituted indazoles confirms that all new compounds were fully characterized by methods including elemental analysis, which underscores the routine and essential nature of this technique. nih.govnih.gov For example, in the synthesis of 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine, the calculated percentages of C, H, and N were compared against found values to confirm the synthesis of the target molecule. mdpi.com

The theoretical elemental composition for this compound (Molecular Formula: C₇H₄ClN₅O₂) is presented in the table below.

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 7 | 84.07 | 36.93% |

| Hydrogen | H | 1.01 | 4 | 4.04 | 1.77% |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 15.58% |

| Nitrogen | N | 14.01 | 5 | 70.05 | 30.79% |

| Oxygen | O | 16.00 | 2 | 32.00 | 14.06% |

| Total | 227.61 | 100.00% |

In a laboratory setting, the experimentally determined percentages would be expected to be in close agreement (typically within ±0.4%) with these theoretical values to validate the identity and purity of the synthesized compound.

Computational and Theoretical Investigations of Indazole Compounds

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a standard method in computational chemistry for investigating the electronic properties of molecules. By calculating the electron density, DFT can accurately predict various molecular attributes, offering a deep understanding of the behavior of compounds like substituted indazoles.

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are central to chemical reactivity. nih.gov The distribution and energy of these orbitals provide critical information about a molecule's ability to participate in chemical reactions.

In derivatives of indazole, the HOMO and LUMO distributions typically span across the entire molecular framework. nih.gov For nitro-substituted aromatic compounds, the HOMO is often located on the benzene (B151609) ring and the amine group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is frequently centered around the nitro group, which is a strong electron-withdrawing moiety, marking it as the site for nucleophilic attack. DFT calculations can visualize these orbitals, showing the regions of high electron density for the HOMO and low electron density for the LUMO, thereby mapping the molecule's reactive sites.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govyoutube.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small energy gap suggests the molecule is more reactive and can be easily polarized. nih.gov

The HOMO-LUMO gap is calculated using the formula: ΔE = ELUMO – EHOMO nih.gov

DFT studies on various indazole derivatives have shown how substituents can modulate this energy gap. For instance, electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both of which can lead to a smaller energy gap and increased reactivity.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Indazole Derivative 8a | -6.42 | -1.55 | 4.87 | nih.gov |

| Indazole Derivative 8c | -6.52 | -1.63 | 4.89 | nih.gov |

| Indazole Derivative 8s | -6.49 | -1.64 | 4.85 | nih.gov |

| Indazole Derivative 8u | -6.19 | -1.52 | 4.67 | nih.gov |

| Indazole Derivative 8x | -6.20 | -1.48 | 4.72 | nih.gov |

| Indazole Derivative 8z | -6.19 | -1.51 | 4.68 | nih.gov |

Note: The data in the table are for illustrative indazole derivatives from a specific study and not for 3-chloro-5-nitro-1H-indazol-7-amine itself.

Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. These parameters provide a more detailed picture of reactivity than the energy gap alone. nih.gov

Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons towards itself.

Formula: χ = - (EHOMO + ELUMO) / 2

Chemical Hardness (η): Represents the resistance to change in the electron distribution or charge transfer. Molecules with a large energy gap are generally harder and less reactive.

Formula: η = (ELUMO - EHOMO) / 2

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is the negative of electronegativity.

Formula: μ = -χ = (EHOMO + ELUMO) / 2

Global Softness (S): The reciprocal of chemical hardness, it describes the capacity of a molecule to accept electrons.

Formula: S = 1 / (2η)

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. A higher electrophilicity index indicates a better electron acceptor.

Formula: ω = μ² / (2η)

These parameters are invaluable in medicinal chemistry for predicting how a molecule might interact with biological targets or undergo metabolic transformation.

| Parameter | Formula | Value (example) | Reference |

|---|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.43 eV | researchgate.net |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.19 eV | researchgate.net |

| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | -4.43 eV | researchgate.net |

| Global Softness (S) | 1/(2η) | 0.228 eV⁻¹ | researchgate.net |

| Electrophilicity Index (ω) | μ²/(2η) | 4.48 eV | researchgate.net |

Note: The data are for a representative nitroaniline derivative, chosen for its structural similarity to the amine and nitro components of the target compound. researchgate.net

Indazole and its derivatives can exist in different tautomeric forms, most commonly the 1H- and 2H-tautomers, arising from the different possible positions of the hydrogen atom on the pyrazole (B372694) ring nitrogen atoms. pnrjournal.comnih.gov The relative stability of these tautomers is crucial as it can significantly influence the molecule's chemical properties and its ability to bind to biological receptors.

DFT calculations are highly effective in determining the relative energies and thus the thermodynamic stability of different tautomers. nih.gov For the parent indazole, theoretical calculations have consistently shown that the 1H-tautomer is more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹. nih.gov The presence of substituents can alter this energy difference. Studies on nitro-substituted indazoles have confirmed that the 1H-tautomer generally remains the more stable form. nih.govacs.org These computational studies provide a solid theoretical foundation for understanding the tautomeric preferences observed in experimental settings. nih.gov

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is an essential tool in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For indazole-based compounds, which are known to target a variety of proteins such as kinases, molecular docking simulations can reveal how they fit into the receptor's active site. mdpi.comresearchgate.net These simulations predict the binding pose and score the strength of the interaction, often in terms of binding affinity. researchgate.net

Docking studies on various indazole derivatives have identified key interactions that stabilize the ligand-receptor complex. researchgate.netresearchgate.net Common interactions include:

Hydrogen Bonds: The indazole core contains both hydrogen bond donors (N-H) and acceptors (pyridinic nitrogen), which can form critical hydrogen bonds with amino acid residues in the protein's active site, such as Cys919 and Glu885 in VEGFR2. mdpi.com

π-π Stacking: The aromatic rings of the indazole system can engage in π-π stacking interactions with aromatic amino acid residues like Phenylalanine (Phe) and Tyrosine (Tyr). researchgate.net

Hydrophobic Interactions: The nonpolar regions of the molecule can form favorable hydrophobic interactions with nonpolar residues in the binding pocket, such as Alanine (Ala), Valine (Val), and Leucine (Leu). researchgate.net

For this compound, docking simulations would likely show the amine and nitro groups forming specific hydrogen bonds, while the chloro-substituted ring system could participate in hydrophobic or halogen-bonding interactions, anchoring the molecule within the active site.

| Indazole Derivative | Protein Target | Key Interacting Residues | Primary Interactions | Reference |

|---|---|---|---|---|

| Arylsulphonyl Indazole Derivatives | VEGFR2 Kinase | Cys919, Glu885, Ala866, Lys868 | Hydrogen bonding, π-cation interactions | mdpi.comresearchgate.net |

| 3-chloro-6-nitro-1H-indazole Derivatives | Leishmania Trypanothione (B104310) Reductase (TryR) | Not specified | Hydrogen bonding, Hydrophobic interactions | researchgate.netnih.gov |

| 3-Carboxamide Indazole Derivatives | Renal cancer-related protein (PDB: 6FEW) | Not specified | Hydrogen bonding | nih.gov |

Lack of Specific Research Data for this compound Precludes Article Generation

A comprehensive review of available scientific literature and chemical databases has revealed a significant lack of specific computational and theoretical research on the chemical compound this compound. As a result, it is not possible to generate a scientifically accurate article that adheres to the user's specified detailed outline.

Extensive searches for published studies on this compound (CAS No. 647853-24-5) did not yield specific data regarding its computational and theoretical investigations. The requested article structure is focused on highly specific topics, including the identification of interacting amino acid residues, computational estimations of binding affinity, Quantitative Structure-Activity Relationship (QSAR) analyses, and Molecular Dynamics (MD) simulations.

While research exists for structurally related indazole derivatives, these findings are not directly applicable to this compound. The precise arrangement of atoms and functional groups (chloro, nitro, and amine groups) on the indazole core dictates the molecule's specific physicochemical properties and biological interactions. Extrapolating data from different isomers or analogues would be scientifically unsound and would not meet the required standards of accuracy.

The following is a summary of the findings for related compounds, which illustrates the type of research that is currently unavailable for the specific compound of interest:

For different indazole derivatives: Studies on related molecules like 3-chloro-6-nitro-1H-indazole derivatives have shown engagement in hydrophobic and hydrophilic interactions with enzymes such as Leishmania trypanothione reductase. bldpharm.comnih.gov Molecular dynamics simulations on these related compounds have been used to assess the stability of ligand-protein complexes. bldpharm.comnih.gov

QSAR and Molecular Modeling: QSAR studies and molecular modeling have been applied to other classes of heterocyclic compounds to predict their biological activity and to understand the structural requirements for such activity. mdpi.com

Crystallographic and Hydrogen Bonding Data: For other indazole derivatives, such as 1-Allyl-3-chloro-5-nitro-1H-indazole and 3-chloro-1-methyl-5-nitro-1H-indazole, crystal structure analyses have been performed, sometimes identifying the presence of intermolecular hydrogen bonds like C—H⋯O interactions or a lack of classical hydrogen bonds. researchgate.netnih.gov

The absence of published research specifically detailing the amino acid interactions, binding affinities, QSAR models, and dynamic behavior of this compound makes it impossible to provide the requested in-depth analysis. Generating content for the specified outline would require speculative data, which falls outside the scope of factual, science-based reporting.

Therefore, until specific computational and theoretical studies on this compound are conducted and published, the creation of the requested article with the specified level of detail and scientific accuracy is not feasible.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Investigation of Conformational Dynamics and Flexibility

Computational studies, including crystal structure analysis of closely related analogs, provide significant insights into the conformational dynamics and flexibility of indazole derivatives. While direct molecular dynamics simulation data for this compound is not extensively available in the reviewed literature, analysis of structurally similar compounds allows for a detailed understanding of the molecule's likely structural characteristics.

The core indazole ring system in such compounds is generally observed to be rigid and essentially planar. For instance, in the crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole, a closely related analog, the fused five- and six-membered rings are almost planar, with a maximum deviation from the mean plane of only -0.007 (2) Å at the C1 atom. nih.gov This planarity is a key feature of the indazole scaffold.

Further illustrating the conformational flexibility, the analysis of 1-allyl-3-chloro-5-nitro-1H-indazole reveals specific orientations of its substituents. The indazole ring system in this compound forms a dihedral angle of 7.9 (3)° with the plane of the nitro group. researchgate.net The allyl group is significantly rotated out of the plane of the indazole ring, as indicated by the N—N—C—C torsion angle of 104.28 (19)°. researchgate.net

These findings suggest that for this compound, the indazole core remains largely planar, while the exocyclic amine and nitro groups will possess rotational freedom. The preferred conformations would likely be influenced by intramolecular interactions, such as hydrogen bonding between the amine and nitro groups or with the indazole nitrogen atoms, as well as by intermolecular forces in a condensed phase. The flexibility of these substituent groups is a critical determinant of the molecule's ability to interact with biological targets.

Table 1. Structural Data of Related Indazole Derivatives

| Compound Name | Key Structural Features | Reference |

| 3-chloro-1-methyl-5-nitro-1H-indazole | The indazole ring system is essentially planar. The chlorine atom and the nitro group are nearly coplanar with the indazole ring. | nih.gov |

| 1-allyl-3-chloro-5-nitro-1H-indazole | The indazole ring system has a dihedral angle of 7.9 (3)° with the nitro group's plane. The allyl group is rotated out of the indazole ring's plane with a torsion angle of 104.28 (19)°. | researchgate.net |

Biological Activity and Structure Activity Relationships of Indazole Derivatives in Vitro Studies

Antiparasitic Activity of Nitroindazole Derivatives

Nitroindazole derivatives have demonstrated considerable promise as antiparasitic agents, exhibiting potent activity against a range of protozoan parasites in laboratory settings.

In Vitro Efficacy Against Leishmania Species (e.g., L. infantum, L. tropica, L. major)

The fight against leishmaniasis, a disease caused by protozoan parasites of the Leishmania genus, has been bolstered by the discovery of active nitroindazole compounds. nih.govmdpi.com Current treatments often suffer from high toxicity and diminishing efficacy due to drug resistance. nih.govnih.gov In this context, indazole derivatives have emerged as a promising scaffold for new antileishmanial drugs. nih.gov

A study investigating 3-chloro-6-nitro-1H-indazole derivatives demonstrated their potential against the promastigote forms of several Leishmania species. nih.gov The in vitro screening revealed that while activity against L. tropica and L. major was limited, several derivatives showed moderate to strong activity against L. infantum. nih.gov Similarly, a series of 2-benzyl-5-nitroindazolin-3-one derivatives were tested against Leishmania amazonensis. nih.govnih.gov Eight compounds from this series displayed a selectivity index greater than 10 and a 50% inhibitory concentration (IC50) below 1 µM against the promastigote stage. nih.govresearchgate.net Furthermore, four of these compounds were as effective as the standard drug Amphotericin B against the intracellular amastigote form of the parasite. nih.govresearchgate.net The most successful of these was 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate, which recorded an IC50 value of 0.46 ± 0.01 µM against amastigotes and a high selectivity index of 875. nih.govresearchgate.net

Interactive Table 1: In Vitro Antileishmanial Activity of Selected Nitroindazole Derivatives

| Compound Class | Leishmania Species | Target Stage | Key Findings | Reference |

|---|---|---|---|---|

| 3-chloro-6-nitro-1H-indazole derivatives | L. infantum | Promastigote | Moderate to strong activity observed for seven derivatives. | nih.gov |

| 2-benzyl-5-nitroindazolin-3-one derivatives | L. amazonensis | Promastigote | Eight compounds with IC50 < 1 µM and SI > 10. | nih.govresearchgate.net |

| 2-benzyl-5-nitroindazolin-3-one derivatives | L. amazonensis | Amastigote (intracellular) | Four compounds as active as Amphotericin B. | nih.govresearchgate.net |

| 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate | L. amazonensis | Amastigote (intracellular) | IC50 = 0.46 µM; SI = 875. | nih.govresearchgate.net |

In Vitro Activity Against Trypanosoma cruzi Life Stages (e.g., epimastigotes, amastigotes, trypomastigotes)

Chagas disease, caused by Trypanosoma cruzi, is another parasitic illness where nitroindazole derivatives have shown significant in vitro efficacy. nih.govnih.gov Several studies have highlighted the trypanocidal activity of various 5-nitroindazole (B105863) derivatives, which often outperform the reference drug benznidazole (B1666585). nih.gov

One study synthesized a series of 5-nitroindazole derivatives and tested them against different forms of T. cruzi. Several derivatives exhibited considerably better activity against epimastigotes (IC50 values ranging from 1.00 to 8.75 µM) compared to benznidazole (IC50 = 25.22 µM). nih.gov These promising compounds were then tested against the intracellular amastigote form, where they showed remarkable IC50 values below 7 µM. nih.gov Other research confirmed the potent activity of 5-nitroindazole derivatives against intracellular amastigotes, with some compounds being more active than benznidazole and displaying high selectivity. nih.gov For example, one derivative demonstrated an IC50 of 0.41 µM against amastigotes. nih.gov Compound 5a (5-nitro-2-picolyl-indazolin-3-one) was identified as a particularly potent agent, with an IC50 of 1.1 ± 0.3 µM against epimastigotes and 5.4 ± 1.0 µM against trypomastigotes. mdpi.comresearchgate.net

**Interactive Table 2: In Vitro Activity of Nitroindazole Derivatives Against *T. cruzi***

| Compound/Series | Parasite Stage | IC50 Value (µM) | Comparison | Reference |

|---|---|---|---|---|

| 5-nitroindazole derivatives (11-14, 17) | Epimastigotes | 1.00 - 8.75 | Better than benznidazole (25.22 µM) | nih.gov |

| 5-nitroindazole derivatives (11, 12, 14, 17, 18) | Amastigotes | < 7 | Not as active as benznidazole (0.57 µM) | nih.gov |

| 5-nitroindazole derivative (16) | Epimastigotes | 0.49 | - | nih.gov |

| 5-nitroindazole derivative (16) | Amastigotes (intracellular) | 0.41 | More active than benznidazole | nih.gov |

| 5-nitro-2-picolyl-indazolin-3-one (5a) | Epimastigotes | 1.1 ± 0.3 | - | mdpi.comresearchgate.net |

| 5-nitro-2-picolyl-indazolin-3-one (5a) | Trypomastigotes | 5.4 ± 1.0 | Selectivity index superior to nifurtimox | mdpi.comresearchgate.net |

In Vitro Effects on Trichomonas vaginalis

Indazole derivatives have also been identified as having in vitro activity against Trichomonas vaginalis, the protozoan responsible for the sexually transmitted infection trichomoniasis. nih.gov While much of the research focuses on 5-nitroimidazole drugs like metronidazole (B1676534) and tinidazole, the structural similarity and known antiprotozoal breadth of nitroindazoles make them relevant candidates. nih.govnih.gov Studies on 5-nitroimidazoles show varying levels of susceptibility among T. vaginalis isolates, highlighting the need for new therapeutic options. nih.govresearchgate.net For instance, while resistance to metronidazole can be an issue, no in vitro resistance was observed for ornidazole (B1677491) in one study. nih.gov The proven efficacy of indazoles against other protozoa supports their investigation for antitrichomonal activity. nih.gov

Molecular Mechanisms of Antiprotozoal Action (e.g., enzyme inhibition, cellular targets)

The antiprotozoal action of nitroindazole derivatives is believed to stem from the chemical properties of the nitro group. A primary mechanism involves the generation of oxidative stress within the parasite. mdpi.comresearchgate.net The nitro group can be activated by nitroreductases (NTRs) in the parasite, leading to the production of reactive oxygen species (ROS). mdpi.comresearchgate.net This surge in ROS induces apoptosis and causes parasite death. mdpi.comresearchgate.net

Another key mechanism is the inhibition of crucial parasite enzymes. mdpi.com Molecular docking studies have suggested that these compounds can interact with and inhibit trypanothione (B104310) reductase (TryR), an enzyme essential for the parasite's detoxification process and defense against oxidative stress. nih.govnih.gov By inhibiting TryR, the compounds disrupt the parasite's redox balance. nih.gov The 5-nitroimidazole megazol, for example, acts as a scavenger for trypanothione, the enzyme's cofactor. nih.gov Furthermore, these derivatives can interfere with other critical enzymes such as iron superoxide (B77818) dismutase (Fe-SOD). mdpi.com The resulting cellular damage includes disturbances to the mitochondria and other organelles, ultimately leading to cell lysis. nih.gov

Anticancer and Antiproliferative Activity

The indazole scaffold is a prominent feature in many anticancer agents, valued for its ability to interact with various enzymatic targets. nih.govrsc.orgnih.gov Numerous indazole derivatives have been developed as potent kinase inhibitors for cancer therapy. nih.govrsc.org

In Vitro Inhibition of Specific Kinase Enzymes (e.g., Tyrosine Kinases, VEGFR-2, Aromatase, COX-2, IDO1)

Tyrosine Kinases and VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase that regulates angiogenesis, the formation of new blood vessels essential for tumor growth. nih.govresearchgate.net Inhibition of VEGFR-2 is a proven strategy in cancer treatment. nih.govresearchgate.net Several indazole derivatives have been designed as potent VEGFR-2 inhibitors. nih.govnih.gov One study reported an indazole derivative (compound 30) with an IC50 of 1.24 nM against VEGFR-2. nih.gov Another highly potent inhibitor, compound 8 from a different series, showed a VEGFR-2 IC50 of 0.0554 µM, comparable to the drug sorafenib. researchgate.net These compounds effectively inhibit angiogenesis in vitro. nih.govresearchgate.net

Aromatase: Aromatase is a key enzyme in estrogen synthesis, and its inhibition is crucial for treating hormone-dependent breast cancer. frontiersin.orgnih.gov While much of the research has focused on imidazole (B134444) and triazole-based inhibitors, the structural similarities make indazoles relevant. nih.govnih.gov Non-steroidal aromatase inhibitors function by coordinating with the heme iron in the enzyme's active site. nih.gov For example, certain triazole derivatives have shown potent aromatase inhibition with IC50 values as low as 9.02 nM. nih.gov

COX-2: Cyclooxygenase-2 (COX-2) is an enzyme often overexpressed in inflammatory conditions and various cancers. A series of (aza)indazole derivatives were developed as selective COX-2 inhibitors. nih.gov The most effective compound from this series demonstrated a COX-2 inhibitory IC50 value of 0.409 µM with excellent selectivity over the COX-1 isoform. nih.gov

IDO1: Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a role in immune suppression within the tumor microenvironment, making it a key target for cancer immunotherapy. researchgate.netnih.gov The indazole scaffold has been identified as a high-affinity heme-binding structure for IDO1 inhibition. acs.org Studies on 6-aminoindazole derivatives have shown they can effectively inhibit IDO1. researchgate.net One such derivative exhibited an IC50 value of 0.4 µM and was found to arrest the cell cycle at the G2/M phase. researchgate.net

Interactive Table 3: In Vitro Enzyme Inhibition by Indazole Derivatives

| Enzyme Target | Compound Class/Example | IC50 Value | Key Finding | Reference |

|---|---|---|---|---|

| VEGFR-2 | Indazole derivative (Cmpd 30) | 1.24 nM | Potent and selective kinase inhibition. | nih.gov |

| VEGFR-2 | Indazole derivative (Cmpd 8) | 0.0554 µM | Activity comparable to sorafenib. | researchgate.net |

| COX-2 | (Aza)indazole derivative (Cmpd 16) | 0.409 µM | Excellent selectivity versus COX-1. | nih.gov |

| IDO1 | 6-aminoindazole derivative (Cmpd 5) | 0.4 µM | Induces G2/M cell cycle arrest. | researchgate.net |

Antiproliferative Effects on Cancer Cell Lines

Indazole derivatives are well-recognized for their antiproliferative properties against various cancer cell lines. rsc.orgnih.gov The introduction of different substituents at various positions of the indazole ring has been a key strategy in the development of potent anticancer agents. nih.govrsc.org

Studies on polysubstituted indazoles have demonstrated significant antiproliferative activity, with some compounds showing IC50 values in the low micromolar range against human cancer cell lines such as ovarian carcinoma (A2780) and lung adenocarcinoma (A549). nih.govnih.gov For instance, a series of 6-substituted aminoindazole derivatives were synthesized and evaluated for their anti-proliferative activity against five different cancer cell lines, including HCT116, A549, SK-HEP-1, SNU-638, and MDA-MB-231. nih.gov One of the compounds, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, showed a potent antiproliferative activity with an IC50 value of 0.4 µM in human colorectal cancer cells (HCT116). nih.gov

Furthermore, research on 3,5-disubstituted indazole derivatives has highlighted the importance of substituents at these positions for antitumor activity. rsc.org For example, in a series of mercapto-derived indazoles, the substituent on the benzene (B151609) ring at the C-5 position of the indazole had a significant effect on the anti-proliferative activity against Hep-G2 cells. rsc.org The presence of a piperazine (B1678402) moiety at the C-3 position has also been explored to improve the physicochemical properties and antitumor activity of indazole derivatives. rsc.org

While specific data for 3-chloro-5-nitro-1H-indazol-7-amine is not available, the known antiproliferative effects of 5-nitroindazole and 6-aminoindazole derivatives suggest that the title compound could possess cytotoxic properties. nih.govrsc.org The presence of the nitro group at the 5-position, in particular, has been associated with trypanocidal and antineoplastic activities in other indazole series. researchgate.net

Table 1: Antiproliferative Activity of Selected Indazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 | 0.4 | nih.gov |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | MDA-MB-231 | > 20 | nih.gov |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | A549 | 2.8 | nih.gov |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | SNU-638 | 1.8 | nih.gov |

| Polysubstituted Indazoles | A2780 | 0.64 - 17 | nih.gov |

| Polysubstituted Indazoles | A549 | 0.64 - 17 | nih.gov |

| 3,5-disubstituted indazole derivative (5j) | HepG2 | Potent | rsc.org |

| 3,5-disubstituted indazole derivative (6o) | K562 | 5.15 | rsc.org |

This table presents data for structurally related compounds to infer the potential activity of this compound.

Insights into Molecular Targets and Mechanisms (e.g., apoptosis induction, microtubule targeting)

The anticancer effects of indazole derivatives are often mediated through the induction of apoptosis and cell cycle arrest. nih.govrsc.orgnih.gov Several studies have shown that substituted indazoles can trigger programmed cell death in cancer cells. nih.govrsc.orgnih.gov

For example, selected polysubstituted indazoles were found to induce apoptosis and cause a block in the S phase of the cell cycle. nih.gov One particular derivative was noted to cause a significant increase in cells in the G2/M phase and the appearance of polyploid cells, suggesting a mechanism involving the microtubule system. nih.gov In another study, a 3,5-disubstituted indazole derivative was shown to induce apoptosis in K562 cells in a dose-dependent manner, potentially by inhibiting Bcl2 family members and affecting the p53/MDM2 pathway. rsc.org The compound was found to up-regulate the expression of p53 and down-regulate MDM2, leading to apoptosis. rsc.org

The 6-substituted aminoindazole derivative, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, was found to suppress the viability of HCT116 cells and was associated with G2/M cell cycle arrest. nih.gov This compound also remarkably suppressed the expression of the IDO1 protein, which is involved in immune system suppression in the tumor microenvironment. nih.gov

The nitro group, present in this compound, is a key feature in several bioreductive drugs that are activated under hypoxic conditions found in solid tumors. researchgate.net The reduction of the nitro group can lead to reactive intermediates that are cytotoxic. nih.gov This suggests a potential mechanism of action for the title compound in hypoxic tumor environments.

Antimicrobial Activity (Antibacterial)

Indazole derivatives have been reported to possess a broad spectrum of antimicrobial activities. mdpi.com While specific studies on the antibacterial properties of this compound are lacking, research on related structures provides some indications.

For instance, a series of N-substituted-3-chloro-2-azetidinones, which are β-lactam heterocycles, have demonstrated good to moderate antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria. mdpi.com The presence of a chloro group is a common feature in these active compounds. mdpi.com

Furthermore, studies on other nitrogen-containing heterocyclic compounds have shown that the presence and position of substituents like chloro and nitro groups can significantly influence antibacterial activity. nih.gov For example, in a series of hydrazone derivatives, a compound with a nitro group showed stronger antibacterial properties against E. coli and P. aeruginosa. nih.gov

Given that indazole itself and its various substituted derivatives have shown antimicrobial potential, it is plausible that this compound could exhibit antibacterial properties. rsc.org However, without direct experimental evidence, this remains speculative.

Antioxidant Activity

Several indazole derivatives have been investigated for their antioxidant properties. nih.gov The ability to scavenge free radicals is an important therapeutic property, as oxidative stress is implicated in numerous diseases. nih.gov

A study on indazole and its simple derivatives, 5-aminoindazole (B92378) and 6-nitroindazole (B21905), demonstrated their ability to inhibit DPPH radicals in a concentration-dependent manner. nih.gov Notably, 6-nitroindazole showed a higher degree of inhibition (72.60% at 200μg/ml) compared to 5-aminoindazole (51.21% at 200μg/ml) and indazole itself (57.21% at 200μg/ml). nih.gov This suggests that the nitro group can contribute significantly to the antioxidant capacity of the indazole scaffold.

Conversely, studies on other heterocyclic systems like benzimidazoles have shown that amino substituents can also contribute to antioxidant activity. nih.gov The antioxidant potential of aminothiazole derivatives has also been reported. mdpi.com

Anti-inflammatory Activity

Indazole derivatives are known to exhibit anti-inflammatory properties. nih.govrsc.orgnih.gov The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key mediators of the inflammatory process. nih.gov

A study on indazole and its derivatives, including 5-aminoindazole and 6-nitroindazole, showed that they possess marked anti-inflammatory activity. nih.gov These compounds were found to inhibit cyclooxygenase-2 (COX-2), and the production of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov In a carrageenan-induced rat paw edema model, indazole treatment significantly attenuated inflammation. nih.gov

Specifically, 7-nitroindazole (B13768) has been shown to attenuate acute inflammatory responses and brain injury in a model of bacterial meningitis by selectively inhibiting neuronal nitric oxide synthase. nih.gov Research on N-acylderivatives of 7-amino-2,3-polymethyleneindoles also demonstrated good anti-inflammatory activity, with some compounds being more potent than indomethacin. nih.gov This highlights the potential importance of the 7-amino group for anti-inflammatory effects.

Given the documented anti-inflammatory properties of both nitro- and amino-substituted indazoles, it is reasonable to hypothesize that this compound could exhibit anti-inflammatory activity.

Structure-Activity Relationship (SAR) Derivations

The biological activities of indazole derivatives are highly dependent on the nature and position of the substituents on the indazole ring system. nih.govrsc.org

The position of substituents on the indazole ring plays a crucial role in determining the biological potency of these compounds. nih.govrsc.org

For antiproliferative activity, the substitution pattern at positions 3 and 5 of the indazole ring has been shown to be critical. rsc.org In one study, the introduction of different substituted aromatic groups at the C-5 position was explored to enhance antitumor activity. rsc.org The nature of the substituent at the C-3 position, such as a mercapto acetamide (B32628) or a piperazine acetamide group, also significantly influences the biological profile. rsc.org Furthermore, the presence of a methyl group at the C-3 position was found to be toxic against HCT116 cells in a series of 6-aminoindazole derivatives. rsc.org

Regarding anti-inflammatory activity, the presence of an amino group at the 7-position, as seen in derivatives of 7-amino-2,3-polymethyleneindoles, has been linked to potent effects. nih.gov Similarly, a nitro group at the 7-position, as in 7-nitroindazole, confers selective inhibitory activity against neuronal nitric oxide synthase. nih.gov The anti-inflammatory activity of 5-aminoindazole and 6-nitroindazole further underscores the importance of the position of these functional groups. nih.gov

Influence of Halogen, Nitro, and Amine Groups on Biological Profiles

The strategic placement of halogen, nitro, and amine groups on the indazole scaffold plays a pivotal role in modulating the biological activity of the resulting derivatives. The interplay of the electronic and steric properties of these substituents can significantly influence the compound's interaction with biological targets, leading to a wide spectrum of pharmacological effects. The specific compound, This compound , incorporates these three key functional groups, suggesting a tailored biological profile. While direct in vitro studies on this exact molecule are not extensively reported in publicly available literature, a comprehensive analysis of structurally related compounds allows for an insightful discussion into the anticipated biological impact of each substituent.

The indazole nucleus is a well-established pharmacophore, and its derivatives have shown a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.gov The introduction of specific functional groups, such as a chlorine atom at the 3-position, a nitro group at the 5-position, and an amine group at the 7-position, is a deliberate chemical strategy to enhance or introduce specific biological activities.

Research into the structure-activity relationships (SAR) of substituted indazoles has demonstrated that the nature and position of the substituents are critical determinants of their biological action. For instance, studies on various indazole derivatives have highlighted the importance of these functional groups in achieving potent biological effects.

A study on a series of 3-chloro-6-nitro-1H-indazole derivatives revealed their potential as antileishmanial agents. nih.govresearchgate.net This highlights the significance of the chloro and nitro groups in conferring antiparasitic activity. The inhibitory potency of these derivatives was found to be dependent on the specific Leishmania species being tested. nih.gov For example, against L. infantum, several derivatives exhibited strong to moderate activity. nih.gov This suggests that the 3-chloro-nitro-indazole core is a promising scaffold for the development of new antileishmanial drugs.

The presence of a nitro group, particularly at the 5- or 6-position, is a common feature in many biologically active indazole compounds. nih.govresearchgate.net The strong electron-withdrawing nature of the nitro group can significantly alter the electronic distribution of the indazole ring system, which can be crucial for binding to target enzymes or receptors.

The amine group, especially when present on the benzene ring of the indazole core, can act as a key hydrogen bond donor, facilitating interactions with biological macromolecules. The position of the amine group is also critical. In the case of This compound , the 7-amino group is positioned in a way that could allow for specific interactions within a biological binding site. Studies on other 1H-indazole-3-amine derivatives have shown that this structural motif is an effective hinge-binding fragment in kinases, which are important targets in cancer therapy. nih.gov

While specific in vitro data for This compound is not available in the cited literature, the analysis of its constituent functional groups on related indazole structures provides a strong basis for predicting its biological potential. The combination of a halogen, a nitro group, and an amine group on the indazole scaffold is a recognized strategy for developing compounds with diverse pharmacological activities.

To illustrate the impact of these substituents, the following table summarizes the in vitro antileishmanial activity of some 3-chloro-6-nitro-1H-indazole derivatives from a relevant study. This data provides a valuable, albeit indirect, reference for understanding the potential biological profile of the closely related This compound .

| Compound Derivative | Target Organism | IC50 (µM) |

| Derivative A | L. infantum | >200 |

| Derivative B | L. infantum | 117 |

| Derivative C | L. infantum | 100 |

| Derivative D | L. tropica | >200 |

| Derivative E | L. tropica | 76 |

| Derivative F | L. major | >200 |

This table is based on data for 3-chloro-6-nitro-1H-indazole derivatives and is intended to provide context for the potential activity of the structurally similar this compound. nih.gov

The data clearly indicates that even with a common 3-chloro-6-nitro-indazole core, modifications at other positions lead to a wide range of activities against different Leishmania species. nih.gov This underscores the intricate nature of structure-activity relationships in this class of compounds.

Future Research Directions and Potential Applications

Development of Novel and Efficient Synthetic Strategies for Polysubstituted Indazoles

The synthesis of specifically substituted indazoles like 3-chloro-5-nitro-1H-indazol-7-amine remains a challenge. Future research will undoubtedly focus on creating more efficient, scalable, and regioselective synthetic routes. nih.gov Traditional methods often suffer from harsh conditions, limited substrate scope, or poor regioselectivity between N-1 and N-2 alkylation or arylation. nih.gov

Novel strategies that are gaining traction and warrant further exploration include:

Transition Metal-Catalyzed C-H Functionalization: Techniques involving palladium, rhodium, and cobalt catalysis allow for the direct introduction of functional groups onto the indazole core or its precursors, minimizing the need for pre-functionalized starting materials. nih.gov For instance, Cp*Co(III)-promoted C-H bond functionalization has been used for the synthesis of N-aryl-2H-indazoles. nih.gov

Cycloaddition Reactions: The [3+2] cycloaddition of arynes with various diazo compounds is a powerful method for constructing the indazole ring system. organic-chemistry.orgucc.ie Further research into expanding the scope of both the aryne precursor and the diazo component could lead to more diverse and complex indazoles. ucc.ie

Domino and Cascade Reactions: One-pot reactions that form multiple bonds in a single sequence, such as the domino benzannulation of o-chloropyrazolyl ynones with nitromethane, offer an efficient pathway to polyfunctionalized indazoles. researchgate.net These methods are highly desirable for their atom economy and reduced workup steps.

A summary of modern synthetic approaches is presented below:

| Synthetic Strategy | Description | Key Advantages |

| Palladium-Catalyzed C-H Amination | Intramolecular cyclization of aminohydrazones to form the 1H-indazole ring. nih.gov | High efficiency and ligand-free conditions. |

| Copper-Catalyzed Coupling | Cascade coupling and condensation of 2-halobenzonitriles with hydrazine (B178648) derivatives to yield 3-aminoindazoles. organic-chemistry.org | Good yields and access to key 3-amino scaffolds. |

| Rhodium/Copper-Catalyzed C-H Activation | Coupling of imidate esters or NH imines with nitrosobenzenes to produce 1H-indazoles under redox-neutral conditions. nih.gov | Mild conditions and good functional group tolerance. |

| [3+2] Cycloaddition | Reaction of in situ generated arynes with diazo compounds to form the indazole core. organic-chemistry.orgucc.ie | Access to a wide range of 3-substituted indazoles. |

The development of these and other green chemistry approaches will be crucial for the sustainable production of indazole derivatives for research and potential commercial use. researchgate.net

Exploration of Advanced Spectroscopic and Imaging Techniques for Real-Time Structural Analysis

A complete understanding of a molecule's structure, conformation, and dynamic behavior is essential for rational drug design. While standard techniques like 1H and 13C NMR are routine, advanced methods are needed for unambiguous structural assignment and real-time analysis. ipb.pt For polysubstituted indazoles, distinguishing between N1 and N2 isomers is a common challenge that requires sophisticated techniques. mdpi.com

Future research would benefit from the application of:

Multi-dimensional NMR Spectroscopy: Techniques like HMQC, HSQC, HMBC, and NOESY are powerful for establishing through-bond and through-space correlations. ipb.ptmdpi.com For example, a NOESY experiment can confirm the position of substitution on the indazole nitrogen by observing spatial correlations between the substituent and protons on the indazole ring. mdpi.com

Time-Resolved Spectroscopy: Methods such as time-resolved infrared (TRIR) or transient absorption spectroscopy could be used to study the kinetics and mechanisms of synthetic reactions or the dynamic interactions of indazole derivatives with biological targets. numberanalytics.com

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is critical for confirming molecular formulas. nih.gov Coupling mass spectrometry with techniques like ion mobility could provide information on the 3D shape of molecules and their complexes.

| Spectroscopic Technique | Application for Indazole Analysis |

| HMBC (Heteronuclear Multiple Bond Correlation) | Determines long-range (2-3 bond) correlations between protons and carbons, crucial for assigning quaternary carbons and piecing together the molecular skeleton. ipb.pt |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Identifies protons that are close in space, essential for determining stereochemistry and distinguishing between regioisomers (e.g., N1 vs. N2 substitution). mdpi.com |

| GIAO (Gauge-Invariant Atomic Orbital) Calculations | A computational method used in conjunction with NMR to predict chemical shieldings, providing a theoretical basis for experimental observations and aiding in structural confirmation. nih.gov |

| X-Ray Crystallography | Provides definitive solid-state structure, including bond lengths, bond angles, and absolute configuration, serving as the ultimate proof of structure. nih.gov |

The integration of these techniques will provide a comprehensive picture of the static and dynamic properties of this compound and its derivatives. researchgate.net

Integration of Multi-Scale Computational Approaches for Comprehensive Understanding

Computational chemistry provides invaluable insights into molecular properties, reaction mechanisms, and biological interactions, guiding experimental work and reducing trial-and-error. researchgate.net For indazole derivatives, a multi-scale computational approach can bridge the gap between molecular structure and biological function.

Key computational methods for future exploration include:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate electronic properties, reaction energies, and spectroscopic parameters (e.g., NMR chemical shifts), as demonstrated in studies on nitro-indazole derivatives. nih.gov

Molecular Docking: This technique predicts the preferred binding orientation of a molecule to a biological target. It has been used to evaluate 1H-indazole analogs as potential anti-inflammatory agents by docking them into the active site of enzymes like Cyclooxygenase-2 (COX-2). researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the stability of ligand-protein complexes and conformational changes. researchgate.net These simulations are crucial for validating docking poses and understanding the dynamic nature of the interaction.

| Computational Method | Purpose | Example Application for Indazoles |

| Molecular Docking | Predicts binding affinity and orientation of a ligand in a protein's active site. | Screening 1H-indazole analogs against the COX-2 enzyme to identify potential anti-inflammatory agents. researchgate.net |

| Molecular Dynamics (MD) Simulation | Simulates the dynamic behavior of a molecule or complex to assess stability. | Confirming the stability of indazole derivatives within the active site of a target protein over time. researchgate.net |

| MM-GBSA/PBSA | Calculates the binding free energy of a ligand-protein complex from MD simulations. | Quantifying the binding affinity of indazole-based inhibitors to their target kinases. researchgate.net |

By combining these methods, researchers can build a comprehensive in silico model to predict the behavior of this compound, from its intrinsic reactivity to its potential as a therapeutic agent.

Identification and Validation of New Biological Targets for Indazole Derivatives

The indazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.govresearchgate.net Many indazole-based drugs function as kinase inhibitors in cancer therapy. rsc.orgrsc.org A key future direction is to identify and validate novel biological targets for polysubstituted indazoles.

The structural features of this compound—a hydrogen bond donor/acceptor amine, an electron-withdrawing nitro group, and a strategically placed chlorine atom—could enable it to bind to unique biological targets. Research efforts should focus on:

Phenotypic Screening: Testing the compound against a wide range of cancer cell lines or in disease models to identify unexpected biological activities.

Target Prediction Tools: Using computational tools, such as the Swiss Target Prediction tool, to generate a list of plausible protein targets based on structural similarity to known ligands. rsc.org

Biochemical and Cellular Assays: Validating predicted targets through direct binding assays (e.g., Surface Plasmon Resonance) and functional assays that measure the compound's effect on cellular pathways. rsc.org

| Known Target Class | Specific Examples | Therapeutic Area |

| Protein Kinases | EGFR, Pim-1/2/3, PDK1, SGK1, Tie2, SRC. nih.govnih.gov | Oncology, Inflammation |

| Enzymes | Cyclooxygenase-2 (COX-2), Protein Arginine Deiminase 4 (PAD4). researchgate.netresearchgate.net | Inflammation, Autoimmune Disease |

| G-Protein Coupled Receptors | Serotonin 5-HT3 receptor (targeted by Granisetron). researchgate.net | Antiemetic |

Identifying the specific targets of this compound would be a critical step in elucidating its mechanism of action and potential therapeutic applications.

Rational Design of Indazole-Based Chemical Probes for Biological Pathway Interrogation

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in complex biological systems. The indazole scaffold is an excellent starting point for creating such probes.

The rational design of a probe based on this compound would involve:

Affinity and Selectivity Optimization: Modifying the core structure to achieve high potency and selectivity for a single biological target, which is the hallmark of a good chemical probe.

Incorporation of Reporter Tags: Attaching a fluorescent dye, a biotin (B1667282) tag, or a photo-affinity label to the indazole structure. The 7-amino group is a prime location for such modifications without significantly altering the core's binding properties.

Reaction-Based Sensing: Designing the probe to undergo a specific chemical reaction upon binding to its target or in the presence of a particular analyte, leading to a detectable signal (e.g., a change in fluorescence). A similar principle has been applied to indole-based probes for detecting ions like cyanide. nih.gov

These probes would be invaluable tools for visualizing the localization of a target protein within a cell, identifying its binding partners, and understanding its role in cellular signaling pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-chloro-5-nitro-1H-indazol-7-amine, and how can intermediates be purified effectively?

- Methodological Answer : A common synthesis involves Friedel-Crafts acylation followed by hydrazine hydrate treatment for indazole ring closure. For example, ketone intermediates (e.g., 5-nitro-3-(3,4-dichlorophenyl)-1H-indazole) are synthesized via Friedel-Crafts reactions using AlCl₃ and 1,2-dichlorobenzene, followed by hydrazine-mediated cyclization . Recrystallization from dimethylformamide (DMF) is critical to remove isomeric impurities (e.g., 2,3-dichlorophenyl isomers), as confirmed by NMR analysis of δ 13.92 ppm (broad singlet for NH) and aromatic proton signals .

Q. How is the nitro group reduced to an amine in this compound, and what catalysts are optimal?

- Methodological Answer : The nitro group is reduced using hydrazine hydrate in the presence of Raney nickel under reflux in isopropanol/DMF. This method avoids over-reduction and ensures selectivity for the amine product. Monitoring via TLC or HPLC is recommended to confirm reaction completion .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Key signals include a broad singlet (~13.9 ppm) for the indazole NH proton and aromatic protons between 7.7–8.9 ppm, with coupling constants (e.g., J = 9.2 Hz for adjacent protons) confirming substitution patterns .

- ¹³C NMR : Peaks at δ 144.1–112.0 ppm correspond to aromatic carbons and nitro/chlorine-substituted positions .

- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion ([M+H]⁺) and isotopic pattern consistent with Cl and N content.

Advanced Research Questions

Q. How can structural ambiguities in this compound derivatives be resolved using crystallography?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) with SHELXL/SHELXS is optimal. For example, SHELXT automates space-group determination and structure refinement using reflection data, while anisotropic displacement parameters (modeled via ORTEP) clarify thermal motion and disorder . For nitro-group geometry, compare bond lengths (N–O ~1.21–1.23 Å) and angles to detect distortions caused by steric hindrance .

Q. What strategies mitigate low yields during indazole ring formation in this compound?

- Methodological Answer :

- Reaction Optimization : Use excess hydrazine hydrate (1.5–2.0 equiv) in DMF at 100–110°C to drive cyclization.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the chloro position.

- Impurity Control : Monitor by HPLC (C18 column, acetonitrile/water gradient) to detect unreacted ketone intermediates or isomers. Recrystallization in DMF improves purity, as shown in a 23% yield case .

Q. How do electronic effects of the nitro and chloro substituents influence reactivity in further functionalization?

- Methodological Answer : The nitro group deactivates the indazole ring, directing electrophilic substitution to the 4-position. For nucleophilic reactions (e.g., SNAr), the chloro substituent at position 3 is meta-directing. Computational studies (DFT) can predict reactive sites by analyzing electrostatic potential maps and Fukui indices .

Q. What analytical approaches resolve contradictions in spectral data for structurally similar derivatives?

- Methodological Answer :

- 2D NMR : HSQC and HMBC correlations distinguish between regioisomers. For example, HMBC cross-peaks from NH to C7 (amine-bearing carbon) confirm substitution patterns.

- X-ray Powder Diffraction (XRPD) : Compare experimental patterns with simulated data from single-crystal structures to identify polymorphic impurities .

Q. How can mixed-methods research design improve mechanistic studies of this compound’s reactivity?

- Methodological Answer : Combine kinetic studies (UV-Vis monitoring) with DFT calculations to model reaction pathways. Triangulate data from LC-MS, NMR, and computational results to validate intermediates. For example, time-resolved MS can detect transient species during nitro-group reduction .

Methodological Notes

- Crystallography : Always validate SHELXL refinements with R-factor convergence (<5%) and check for twinning using the PLATON toolkit .

- Synthesis : Prioritize inert atmospheres (N₂/Ar) during nitro reductions to prevent catalyst poisoning.

- Data Reproducibility : Document solvent purity (e.g., DMF H₂O content <0.1%) and reaction stoichiometry rigorously, as minor variations significantly impact yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.